molecular formula C12H11Cl2N3O4S B13270285 (5Z)-3-(2-aminoethyl)-5-(4-chloro-3-nitrobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride

(5Z)-3-(2-aminoethyl)-5-(4-chloro-3-nitrobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride

Cat. No.: B13270285
M. Wt: 364.2 g/mol
InChI Key: LCAPOONQNNOIRB-OTUCAILMSA-N
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Description

(5Z)-3-(2-aminoethyl)-5-[(4-chloro-3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride is a synthetic organic compound that belongs to the thiazolidinedione class. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(2-aminoethyl)-5-[(4-chloro-3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride typically involves the following steps:

    Formation of the Thiazolidinedione Ring: This can be achieved by reacting a suitable dione with a thiourea derivative under acidic or basic conditions.

    Introduction of the Aminoethyl Group: The aminoethyl group can be introduced through nucleophilic substitution reactions.

    Addition of the Chloronitrophenyl Group: This step involves the reaction of the intermediate compound with a chloronitrophenyl derivative, often under basic conditions to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The compound can participate in substitution reactions, especially at the chloronitrophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-3-(2-aminoethyl)-5-[(4-chloro-3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride is studied for its reactivity and potential as a building block for more complex molecules.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties, making it a subject of interest in drug discovery and development.

Medicine

In medicine, thiazolidinedione derivatives are often explored for their potential therapeutic effects, including anti-inflammatory and antidiabetic activities.

Industry

Industrially, such compounds can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (5Z)-3-(2-aminoethyl)-5-[(4-chloro-3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, thiazolidinediones are known to activate peroxisome proliferator-activated receptors (PPARs), which play a role in regulating glucose and lipid metabolism.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: A well-known thiazolidinedione used as an antidiabetic agent.

    Pioglitazone: Another thiazolidinedione with similar therapeutic applications.

Uniqueness

(5Z)-3-(2-aminoethyl)-5-[(4-chloro-3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride is unique due to its specific structural features, such as the presence of the chloronitrophenyl group, which may confer distinct biological activities compared to other thiazolidinediones.

Properties

Molecular Formula

C12H11Cl2N3O4S

Molecular Weight

364.2 g/mol

IUPAC Name

(5Z)-3-(2-aminoethyl)-5-[(4-chloro-3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride

InChI

InChI=1S/C12H10ClN3O4S.ClH/c13-8-2-1-7(5-9(8)16(19)20)6-10-11(17)15(4-3-14)12(18)21-10;/h1-2,5-6H,3-4,14H2;1H/b10-6-;

InChI Key

LCAPOONQNNOIRB-OTUCAILMSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=C\2/C(=O)N(C(=O)S2)CCN)[N+](=O)[O-])Cl.Cl

Canonical SMILES

C1=CC(=C(C=C1C=C2C(=O)N(C(=O)S2)CCN)[N+](=O)[O-])Cl.Cl

Origin of Product

United States

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